molecular formula C10H13N3O6S B8278203 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

Cat. No. B8278203
M. Wt: 303.29 g/mol
InChI Key: LIBCOPZEPSXRRK-UHFFFAOYSA-N
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Patent
US03971819

Procedure details

By substituting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5-sulphamyl-benzoic acid of Example 9 B, the above compound was obtained with a melting point of 226°C (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:13]([S:14](=[O:17])(=[O:16])[NH2:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:18]([O-])=O)([CH3:3])[CH3:2].N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:18][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:14](=[O:17])(=[O:16])[NH2:15])[C:5]=1[NH:4][CH:1]([CH3:2])[CH3:3])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Step Two
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained with a melting point of 226°C (decomp.)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1NC(C)C)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.